4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile
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Overview
Description
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a chloroacetyl group and a benzonitrile moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate amine with a diketone under acidic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a chloroacetylation reaction, where the pyrrole ring is treated with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzonitrile Moiety: The final step involves the coupling of the chloroacetylated pyrrole with a benzonitrile derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming amides or thioethers.
Coupling Reactions: The benzonitrile moiety allows for various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium complexes, and bases like sodium hydroxide .
Scientific Research Applications
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzonitrile moiety may also interact with aromatic residues in proteins, enhancing binding affinity and specificity. These interactions can modulate various cellular pathways, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds to 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile include:
4-(2-chloroacetyl)benzonitrile: Lacks the pyrrole ring, making it less versatile in chemical reactions.
2,5-dimethyl-1H-pyrrole-1-yl derivatives: These compounds may have different substituents on the pyrrole ring, affecting their reactivity and applications.
Chloroacetylated aromatic compounds: These compounds share the chloroacetyl group but differ in the aromatic moiety, influencing their chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
1094434-45-3 |
---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.7 |
Purity |
0 |
Origin of Product |
United States |
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